Cas no 1006495-81-3 (5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)

5-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methyl group at the 5-position and an isopropyl substituent on the nitrogen at the 1-position, contributing to its steric and electronic properties. The amine group at the 4-position enhances reactivity, making it a versatile intermediate for synthesizing heterocyclic compounds. This compound may exhibit favorable stability and solubility characteristics, depending on the solvent system. Its well-defined molecular framework allows for precise modifications in drug discovery or material science applications. Further studies are required to fully elucidate its physicochemical and biological properties.
5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine structure
1006495-81-3 structure
Product Name:5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS No:1006495-81-3
MF:C7H13N3
MW:139.198220968246
MDL:MFCD06805448
CID:3056906
PubChem ID:19620094
Update Time:2025-10-16

5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-isopropyl-5-methyl-1H-pyrazol-4-amine
    • 5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
    • DB-407764
    • 1006495-81-3
    • EN300-230247
    • AKOS000309401
    • CS-0307127
    • SCHEMBL5021281
    • STL414719
    • MDL: MFCD06805448
    • Inchi: 1S/C7H13N3/c1-5(2)10-6(3)7(8)4-9-10/h4-5H,8H2,1-3H3
    • InChI Key: KKKRIKWXGVZYON-UHFFFAOYSA-N
    • SMILES: N1(C(C)=C(C=N1)N)C(C)C

Computed Properties

  • Exact Mass: 139.110947g/mol
  • Monoisotopic Mass: 139.110947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 139.2g/mol
  • XLogP3: 0.7
  • Topological Polar Surface Area: 43.8Ų

5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Pricemore >>

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